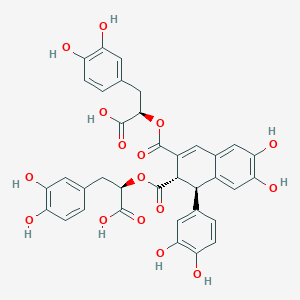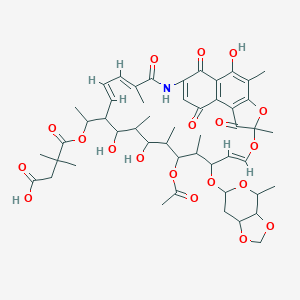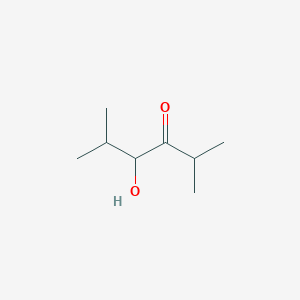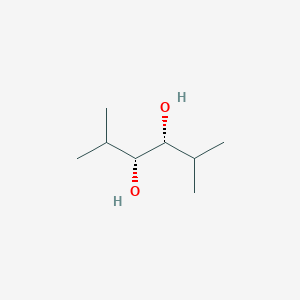
4-(4-Aminophenyl)benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-(4-Aminophenyl)benzoic acid derivatives and related compounds has been reported through various methodologies. For example, Baul et al. (2009) detailed the synthesis and characterization of azo-benzoic acids using spectroscopic techniques, highlighting the importance of functional groups in determining molecular behavior in different solvents (Baul, Das, Chandra, Mitra, & Pyke, 2009). Kurt et al. (2011) synthesized a derivative aimed at organic light-emitting devices, emphasizing the role of molecular vibrations in the solid phase as analyzed through Raman spectroscopy (Kurt, Okur, Demic, Karpagam, & Sundaraganesan, 2011).
Molecular Structure Analysis
The molecular structure of 4-(4-Aminophenyl)benzoic acid derivatives has been a subject of interest, particularly in understanding the effects of different substituents on the molecule's properties. For instance, the study by Kosma, Selzer, and Mereiter (2012) presented the crystal structure of a complex derivative, demonstrating how hydrogen bonding and π-π stacking interactions influence the arrangement of molecules in the crystal lattice (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Chemical reactions involving 4-(4-Aminophenyl)benzoic acid or its derivatives often highlight the versatility of the compound in organic synthesis. For example, Rajurkar and Shirsath (2017) reported the green synthesis of triazole derivatives starting from 4-amino benzoic acid, showcasing the compound's utility in synthesizing compounds with potential antimicrobial activity (Rajurkar & Shirsath, 2017).
Physical Properties Analysis
The physical properties of 4-(4-Aminophenyl)benzoic acid and its derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The study of these properties often involves spectroscopic methods and crystallography to elucidate the molecular and crystal structures, which in turn influence the physical behavior of the compounds.
Chemical Properties Analysis
The chemical properties of 4-(4-Aminophenyl)benzoic acid, including its reactivity towards different reagents, ability to form various derivatives, and participation in chemical reactions, are fundamental to its utility in synthetic chemistry. Studies such as those by Chen et al. (2013) on the synthesis of surfactants incorporating a benzene ring demonstrate the chemical versatility of 4-(4-Aminophenyl)benzoic acid derivatives (Chen, Hu, & Fu, 2013).
Applications De Recherche Scientifique
Materials Research
- Field : Materials Science
- Application : 4-(4-Aminophenyl)benzoic acid derivatives are extensively employed in co-crystal engineering for materials research .
- Method : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
- Results : Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted BA systems .
Sunscreen Components
- Field : Physical Chemistry
- Application : 4-Aminobenzoic acid (PABA) is one of the earliest patented and most commonly used sunscreen components .
- Method : A combined application of femtosecond broadband time-resolved fluorescence and transient absorption coupled with density functional theoretical study for PABA .
- Results : In a neutral aqueous solution, PABA taking the deprotonated anion form in the ground state undergoes rapid protonation after excitation, producing excited state species in the neutral form that may shift effectively by intersystem crossing (ISC) to the long-lasting triplet state capable of damaging nucleic acids .
Synthesis of Unsymmetrical Bis-Azo Dyes
- Field : Organic Chemistry
- Application : 5-Amino-2-[(4-aminophenyl)amino]benzenesulfonic acid, a derivative of 4-(4-Aminophenyl)benzoic acid, may be used to synthesize unsymmetrical bis-azo dyes .
- Method : The specific method of synthesis is not provided in the source .
- Results : The specific results of the synthesis are not provided in the source .
UV Photolysis Study
- Field : Photochemistry
- Application : The photolysis of para-aminobenzoic acid (PABA), one of the original sunscreen chemical agents, at three different UV ranges was investigated .
- Method : PABA was found to be stable under UVA (355 nm) irradiation, while it dissociated into 4-aminylbenzoic acid (the PABA radical) through the loss of an amino hydrogen atom under UVB (>280 nm) and UVC (266 nm and 213 nm) irradiation .
- Results : The radical production supports a proposed mechanism of carcinogenic PABA-thymine adduct formation .
Antimicrobial and Cytotoxic Agents
- Field : Biochemistry
- Application : 4-Aminobenzoic acid (PABA) and its derivatives have exhibited various biological activities .
- Method : This vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, were combined via imine bond in one-step reaction .
- Results : The simple chemical modification of non-toxic PABA resulted in constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM) .
Photographic Development
- Field : Photochemistry
- Application : 4-Aminophenol, a derivative of 4-(4-Aminophenyl)benzoic acid, is used in the development of photographic film .
- Method : It helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film .
- Results : 4-Aminophenol influences image contrast and tonal range while ensuring proper fixation and stabilization of the image .
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-aminophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKODANZQVHCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308990 | |
| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)benzoic acid | |
CAS RN |
5730-78-9 | |
| Record name | 5730-78-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210547 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Amino[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-aminophenyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)












![7-Methylpyrimido[4,5-D]pyrimidin-4-OL](/img/structure/B45807.png)